

In-Depth Technical Guide to Phthalimidoacetone (2-(2-oxopropyl)isoindole-1,3-dione)

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Compound of Interest

Compound Name: *Phthalimidoacetone*

Cat. No.: *B019295*

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Abstract

Phthalimidoacetone, also known by its IUPAC name 2-(2-oxopropyl)isoindole-1,3-dione, is a chemical compound belonging to the phthalimide class. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of **Phthalimidoacetone**, including its chemical identifiers, and situates it within the broader context of phthalimide derivatives' biological activities. While specific experimental data for **Phthalimidoacetone** is limited in publicly accessible literature, this document outlines representative experimental protocols and discusses potential signaling pathways based on the activities of structurally related phthalimide analogues.

Chemical Identification and Properties

Phthalimidoacetone is a derivative of phthalimide, characterized by an acetyl group attached to the nitrogen atom of the isoindole-1,3-dione core.

Property	Value	Reference
CAS Number	3416-57-7	[1][2]
IUPAC Name	2-(2-oxopropyl)isoindole-1,3-dione	
Synonyms	N-Acetylphthalimide, 1-(N-Phthalimidyl)-2-propanone	[1]
Molecular Formula	C ₁₁ H ₉ NO ₃	
Molecular Weight	203.19 g/mol	
Appearance	White to light yellow crystalline powder	
Melting Point	123-125 °C	
Solubility	Soluble in many organic solvents	

Synthesis of Phthalimide Derivatives: A General Protocol

The synthesis of N-substituted phthalimides, such as **Phthalimidoacetone**, is typically achieved through the reaction of phthalic anhydride with a primary amine. A general and widely used method is the Gabriel synthesis. While a specific protocol for **Phthalimidoacetone** is not detailed in the reviewed literature, a representative procedure for the synthesis of N-alkyl phthalimides is provided below.

Experimental Protocol: Synthesis of N-Alkyl Phthalimide Derivatives

Materials:

- Phthalic anhydride
- Primary amine (e.g., aminoacetone for **Phthalimidoacetone** synthesis)
- Glacial acetic acid or Dimethylformamide (DMF)

- Anhydrous potassium carbonate (if starting from a hydrochloride salt of the amine)

Procedure:

- A mixture of phthalic anhydride (1 equivalent) and the primary amine (1 equivalent) is prepared in a round-bottom flask.
- A solvent such as glacial acetic acid or DMF is added to the mixture.
- The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, allowing the product to crystallize.
- The crystallized product is collected by filtration, washed with a cold solvent (e.g., ethanol or water) to remove impurities, and then dried under vacuum.
- Further purification can be achieved by recrystallization from an appropriate solvent.

Characterization: The structure of the synthesized compound is typically confirmed using spectroscopic methods such as:

- ^1H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton.
- FT-IR (Fourier-Transform Infrared Spectroscopy): To identify functional groups (e.g., carbonyl groups of the imide).
- Mass Spectrometry (MS): To confirm the molecular weight.

Biological Activities of Phthalimide Derivatives

Phthalimide and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities.^[2] While specific biological data for

Phthalimidoacetone is not readily available, the activities of analogous compounds suggest its potential in several therapeutic areas.

Anti-inflammatory Activity

Many phthalimide derivatives have demonstrated potent anti-inflammatory effects. The mechanism of action is often attributed to the modulation of pro-inflammatory cytokines. For instance, some derivatives inhibit the production of tumor necrosis factor-alpha (TNF- α), a key mediator in inflammatory responses.

A representative experimental protocol for evaluating anti-inflammatory activity is the lipopolysaccharide (LPS)-induced TNF- α production assay in macrophages.

Experimental Protocol: In Vitro Anti-inflammatory Assay

Cell Line:

- RAW 264.7 murine macrophage cell line

Procedure:

- RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then pre-treated with various concentrations of the test compound (e.g., **Phthalimidoacetone**) for 1-2 hours.
- Following pre-treatment, the cells are stimulated with LPS (e.g., 1 μ g/mL) to induce an inflammatory response.
- After an incubation period of 18-24 hours, the cell culture supernatant is collected.
- The concentration of TNF- α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
- The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of the TNF- α production, is calculated.

Anticancer Activity

Certain phthalimide derivatives have shown significant antiproliferative activity against various cancer cell lines. Their mechanisms of action can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).

The cytotoxic effect of a compound is commonly assessed using the MTT assay.

Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)

Cell Lines:

- A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

Procedure:

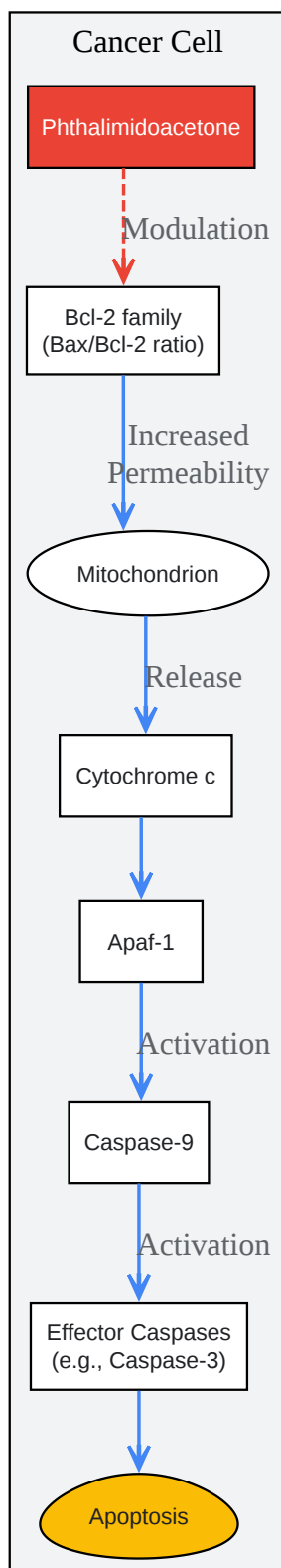
- Cancer cells are seeded in 96-well plates and incubated for 24 hours to allow for attachment.
- The cells are then treated with a range of concentrations of the test compound and incubated for a further 48-72 hours.
- After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
- The plates are incubated for another 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals.
- The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
- The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
- The cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value is determined.

Potential Signaling Pathways

Based on studies of related phthalimide compounds, **Phthalimidoacetone** could potentially modulate key signaling pathways involved in inflammation and cancer.

NF- κ B Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF- κ B) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. The inhibition of the NF- κ B signaling pathway is a common mechanism for the anti-inflammatory effects of many compounds. Phthalimide derivatives have been shown to suppress the activation of NF- κ B.



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References

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- 2. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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